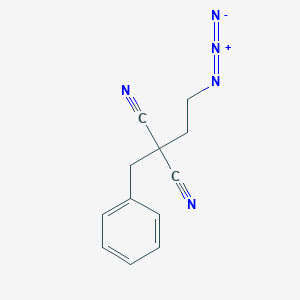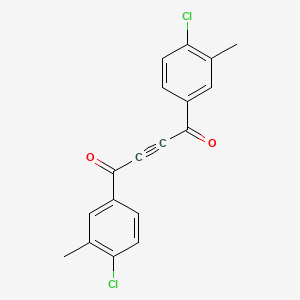
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of bromine atoms at the 2 and 7 positions, a bromoethyl group at the 9 position, and a decyl chain also at the 9 position of the fluorene core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene typically involves multiple steps. One common method starts with the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. This is followed by the alkylation of the 9 position with a bromoethyl group and a decyl chain. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove bromine atoms or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which 2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms and the bromoethyl group play a crucial role in facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9,9-bis(n-octyl)fluorene: Similar in structure but with octyl chains instead of a decyl chain and a bromoethyl group.
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene: Contains bromohexyl groups instead of a decyl chain and a bromoethyl group.
Uniqueness
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene is unique due to the presence of both a bromoethyl group and a decyl chain at the 9 position. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
874353-21-6 |
|---|---|
Molekularformel |
C25H31Br3 |
Molekulargewicht |
571.2 g/mol |
IUPAC-Name |
2,7-dibromo-9-(2-bromoethyl)-9-decylfluorene |
InChI |
InChI=1S/C25H31Br3/c1-2-3-4-5-6-7-8-9-14-25(15-16-26)23-17-19(27)10-12-21(23)22-13-11-20(28)18-24(22)25/h10-13,17-18H,2-9,14-16H2,1H3 |
InChI-Schlüssel |
XBEJQVDFWCELTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


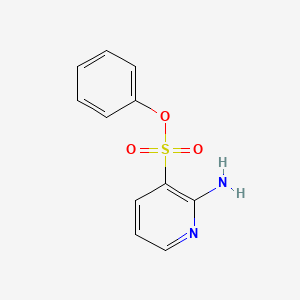
![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)

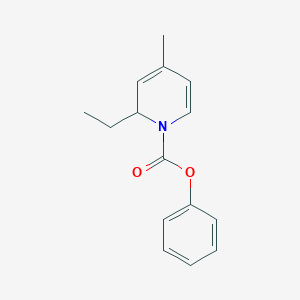
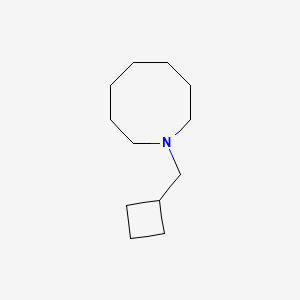
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
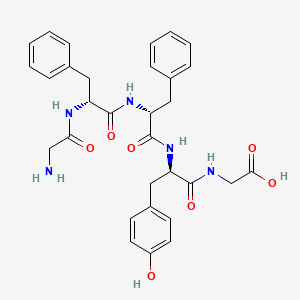
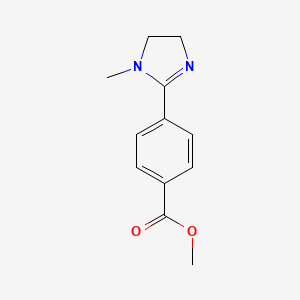
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
